molecular formula C4HBr3N2 B1399322 3,4,6-Tribromopyridazine CAS No. 55928-86-4

3,4,6-Tribromopyridazine

Cat. No.: B1399322
CAS No.: 55928-86-4
M. Wt: 316.78 g/mol
InChI Key: ZRPHMOREEBHHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information for 3,4,6-Tribromopyridazine includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . For more detailed safety data, please refer to the Material Safety Data Sheet .

Chemical Reactions Analysis

3,4,6-Tribromopyridazine undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,4,6-Tribromopyridazine largely depends on its derivatives and the specific context in which it is used. For instance, in biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects . The exact pathways and molecular targets can vary widely based on the specific derivative and its application.

Comparison with Similar Compounds

3,4,6-Tribromopyridazine is part of a broader class of pyridazine compounds, which include:

Compared to these similar compounds, this compound is unique in its specific bromination pattern, which can influence its reactivity and the types of derivatives it can form.

Properties

IUPAC Name

3,4,6-tribromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-3(6)8-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPHMOREEBHHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720972
Record name 3,4,6-Tribromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55928-86-4
Record name 3,4,6-Tribromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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